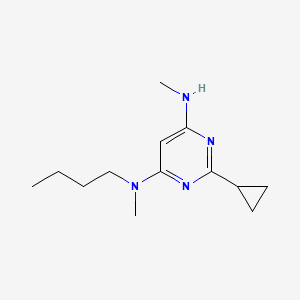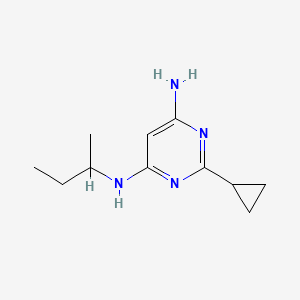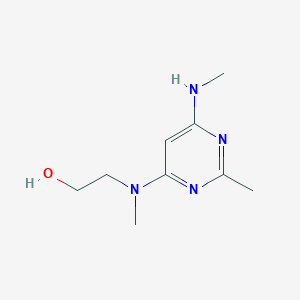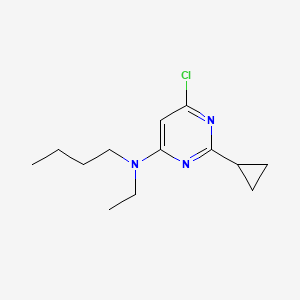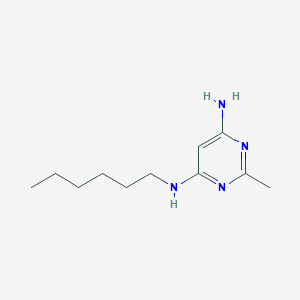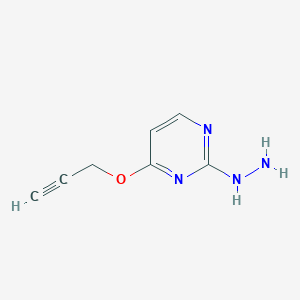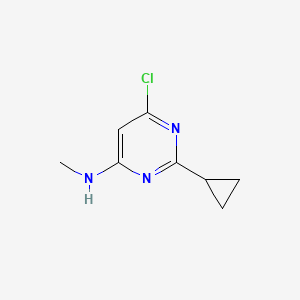![molecular formula C10H10N4O2 B1470831 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1785026-50-7](/img/structure/B1470831.png)
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Übersicht
Beschreibung
“6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound . It’s a type of pyrazolo[1,5-a]pyrimidine , which is a class of compounds known to exhibit a range of pharmacological effects .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, the class of compounds to which “6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” belongs, has been described in various ways in the literature . For instance, one method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent .Molecular Structure Analysis
The molecular formula of “6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is C10H10N4O2. The molecular weight is 218.21 g/mol.Chemical Reactions Analysis
Pyrimidines, including “6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid”, can undergo various chemical reactions. For example, they can participate in oxidative annulation reactions .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
The chemical structure of 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is closely related to various pyrazolo[1,5-a]pyrimidine derivatives, which have been extensively studied for their reactivity and potential in synthesizing diverse heterocyclic compounds. For instance, the reactivity of 3-substituted-6-acetyl-7-carbethoxypyrazolo[1,5-a]pyrimidines and 3-substituted-6,7-dicarbethoxypyrazolo[1,5-a]pyrimidines with ethyl 3-ethoxymethylene-2,4-dioxovalerate or ethyl 3-ethoxymethyleneoxaloacetate has been explored, leading to the synthesis of compounds with potential biological activities. This reactivity underscores the versatility of pyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis, offering a pathway to novel compounds (T. Kurihara et al., 1981).
Antimicrobial Activity
The pyrazolo[1,5-a]pyrimidine scaffold is a promising candidate for the development of new antimicrobial agents. For example, methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial compounds (V. L. Gein et al., 2009).
Novel Synthetic Pathways
Innovative synthetic methods have been developed for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, such as the one-pot, acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines. This method highlights the efficiency and versatility of synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which could include compounds like 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, underlining the continuous search for efficient synthetic routes in medicinal chemistry (Ching-Chun Tseng et al., 2019).
Catalysis and Green Chemistry
Research has also focused on the development of regioselective syntheses of pyrazolo[1,5-a]pyrimidine derivatives through environmentally friendly processes. This includes solvent-free conditions and the use of sustainable catalytic methods, reflecting a broader trend in chemical synthesis towards greener and more sustainable practices (J. Quiroga et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-6-3-12-9-7(10(15)16)8(5-1-2-5)13-14(9)4-6/h3-5H,1-2,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPQUTUFRXGEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=C(C=NC3=C2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




